Ketoprofen lysinate

Description

Overview of Ketoprofen Lysinate (KLS) in Contemporary Pharmaceutical Science

This compound (KLS) is a salt form of the well-established non-steroidal anti-inflammatory drug (NSAID), ketoprofen. It is commonly recognized for its analgesic and anti-inflammatory properties within contemporary pharmaceutical science cymitquimica.com. KLS is characterized by its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, molecules involved in inflammation and pain signaling cymitquimica.comclinicaltrials.eu. Compared to its parent compound, ketoprofen acid (KA), KLS demonstrates enhanced water solubility cymitquimica.comjppres.commdpi.com. This increased solubility contributes to improved bioavailability and facilitates its incorporation into various pharmaceutical formulations, including those for oral and injectable administration cymitquimica.com. Research highlights KLS as an evolution of the original ketoprofen molecule, designed to offer advantages in terms of pharmacokinetic profile and tolerability jppres.comall-imm.com. Its properties make it a subject of ongoing academic investigation into its mechanisms and potential applications clinicaltrials.eu.

Historical Context of Ketoprofen Development and Evolution to this compound

Ketoprofen, an arylpropionic acid derivative, was developed in 1967 and received approval for clinical use in Europe in 1973 nih.govresearchgate.net. Initially, ketoprofen acid (KA) was widely used for its effectiveness in reducing inflammation, pain, and fever nih.govresearchgate.net. As a member of the NSAID class, ketoprofen exerts its effects primarily by inhibiting cyclooxygenase enzymes nih.govresearchgate.netdrugbank.com. The development of KLS represents an evolution from the original ketoprofen molecule jppres.comall-imm.com. This progression involved the salification of ketoprofen with the amino acid L-lysine mdpi.comnih.govmdpi.com. This chemical modification aimed to create a new entity with potentially improved characteristics compared to the original acid form all-imm.com.

Rationale for the Development of this compound: Addressing Limitations of Ketoprofen Acid (KA)

While ketoprofen acid (KA) demonstrated favorable efficacy and cardiovascular and renal tolerability, its application was limited by the risk of gastrointestinal adverse reactions nih.govresearchgate.netresearchgate.net. The inherent acidic nature of KA contributes to gastric irritation, increasing the potential for complications such as ulcers and bleeding nih.govresearchgate.netresearchgate.net. Endoscopic studies have shown that a significant number of individuals taking NSAIDs, including KA, exhibit acute hemorrhages and mucosal erosions in the gastroduodenal lining nih.govresearchgate.netresearchgate.netnih.gov. This recognized limitation of KA's gastric tolerability served as a primary driver for research into new ketoprofen-based compounds with improved gastrointestinal profiles nih.govresearchgate.net. The development of KLS was specifically aimed at mitigating these issues nih.govresearchgate.netresearchgate.netnih.gov.

Significance of this compound in Pain and Inflammation Research

This compound holds significant importance in pain and inflammation research due to its pharmacological profile and improved characteristics over ketoprofen acid nih.govoatext.comwikipedia.org. KLS, like ketoprofen, acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, reducing the biosynthesis of prostaglandins, key mediators of inflammation and pain nih.govdrugbank.commdpi.comoatext.com. Beyond COX inhibition, ketoprofen has been shown to inhibit bradykinin and stabilize lysosomal membranes, further contributing to its anti-inflammatory and analgesic effects oatext.com. Research indicates that KLS maintains the potent anti-inflammatory and analgesic activity of ketoprofen while offering advantages such as faster absorption and a more rapid onset of action nih.govresearchgate.netmdpi.comnih.gov.

Studies have investigated the efficacy of ketoprofen, including its lysine salt form, in various painful and inflammatory conditions. For instance, oral ketoprofen lysine salt has demonstrated rapid pain relief in soft tissue disorders oatext.com. Research indicates a rapid onset of analgesic effect with oral KLS formulations, with effects observed within minutes of administration oatext.com. Comparative studies have also suggested that ketoprofen can offer a faster onset of pain relief compared to other NSAIDs like ibuprofen in certain conditions oatext.com. The enhanced solubility of KLS is believed to contribute to its faster absorption and quicker achievement of therapeutic concentrations, which is particularly relevant for rapid pain relief mdpi.comnih.govresearchgate.netnih.gov. Furthermore, KLS has shown potential in research related to inflammation, immunology, and metabolic diseases medchemexpress.com. Its ability to inhibit both COX-1 and COX-2, along with other pathways like the lipoxygenase pathway and bradykinin production, underscores its multifaceted mechanism of action in addressing pain and inflammation mdpi.comoatext.com.

Research findings on the onset of action for KLS compared to ketoprofen acid highlight a key advantage. Studies using KA immediate-release capsules showed that a concentration of 0.3 mcg/mL, considered a clinically significant indicator for half-maximal pain intensity reduction, was reached researchgate.net. With KLS orodispersible granules, this concentration is reportedly reached significantly faster researchgate.net.

| Compound | Formulation | Approximate Time to Reach Ce50 (0.3 mcg/mL) | Reference |

| Ketoprofen Acid (KA) | Immediate-release capsules | Not specified as a specific time point, but slower than KLS granules | researchgate.net |

| This compound (KLS) | 40 mg Orodispersible granules | ~6 minutes | researchgate.net |

| This compound (KLS) | 80 mg Sachet | ~3 minutes | oatext.com |

This faster achievement of relevant concentrations contributes to the more rapid onset of analgesia observed with KLS formulations researchgate.net.

Propriétés

IUPAC Name |

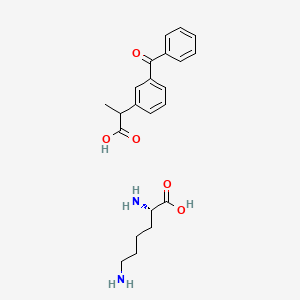

2-(3-benzoylphenyl)propanoic acid;(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3.C6H14N2O2/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIORVCHBUEWEP-ZSCHJXSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57469-78-0 | |

| Record name | Ketoprofen lysine salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057469780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-BENZOYLPHENYL)PROPIONIC ACID-D,L-LYSINE SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOPROFEN LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WD00E3D4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms and Molecular Interactions of Ketoprofen Lysinate

In-depth Analysis of Cyclooxygenase (COX) Inhibition by Ketoprofen Lysinate

This compound exerts its anti-inflammatory effects largely through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation nih.govencyclopedia.pub.

Non-selective Inhibition of COX-1 and COX-2 Pathways

Ketoprofen, the active moiety of this compound, is characterized as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes nih.govdrugbank.commedchemexpress.com. COX-1 is constitutively expressed and involved in maintaining physiological functions, while COX-2 is primarily induced at sites of inflammation nih.gov. The inhibition of COX-2 is considered the main mechanism responsible for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs like ketoprofen nih.gov. However, the non-selective inhibition of COX-1 is thought to contribute to some side effects nih.govdrugbank.com.

Research indicates that this compound can inhibit the activity of cyclooxygenase with IC50 values of 2 nM for COX-1 and 26 nM for COX-2 in LPS-stimulated monocytes isolated from human blood medchemexpress.com.

Here is a table summarizing the COX inhibition data:

| Enzyme | IC50 (nM) | Source |

| COX-1 | 2 | LPS-stimulated human monocytes medchemexpress.com |

| COX-2 | 26 | LPS-stimulated human monocytes medchemexpress.com |

Differential Effects on Prostaglandin Synthesis Mediators (PGE2, PGI2)

By inhibiting COX enzymes, this compound suppresses the formation of various prostanoids, including prostaglandin E2 (PGE2) and prostacyclin (PGI2) encyclopedia.pubmdpi.com. These prostaglandins play significant roles in mediating pain, fever, and inflammation drugbank.com. Elevated levels of prostaglandins like PGE2 have been observed in inflammatory conditions mdpi.com. The reduction in the synthesis of these mediators contributes to the therapeutic effects of this compound drugbank.com.

Ketoprofen's interference with arachidonic acid metabolism is considered the physiological basis of its pharmacodynamic activities all-imm.com. It is a potent inhibitor of COX at concentrations within the range of therapeutic plasma levels all-imm.com.

Exploration of COX-Independent Mechanisms of Action

Beyond COX inhibition, ketoprofen, and subsequently this compound, are believed to exert effects through mechanisms independent of the cyclooxygenase pathway nih.govdrugbank.com.

Anti-bradykinin Activity and Lysosomal Membrane Stabilization

Ketoprofen is thought to possess anti-bradykinin activity drugbank.comberkoilac.com.tr. Bradykinin is a peptide involved in mediating pain and inflammation, causing vasodilation and increased vascular permeability berkoilac.com.trnih.gov. The anti-bradykinin effect of this compound may contribute to its analgesic and anti-inflammatory properties berkoilac.com.trnih.gov.

Furthermore, ketoprofen is believed to have a lysosomal membrane-stabilizing action drugbank.comberkoilac.com.tr. Stabilization of lysosomal membranes can prevent the release of lysosomal enzymes that contribute to tissue damage during inflammatory reactions berkoilac.com.tr. Evidence suggests ketoprofen can stabilize lysosomes subjected to changes in osmotic pressure nih.gov.

Modulation of Neutrophil Function and Free Radical Production

NSAIDs, including ketoprofen, may affect neutrophil function and inhibit the production of free radicals nih.govresearchgate.net. Neutrophils are immune cells involved in the inflammatory response, and their activation can lead to the release of reactive oxygen species (ROS) and other inflammatory mediators researchgate.net.

Studies have indicated that ketoprofen can reduce the production of ROS by neutrophils in a dose-dependent manner researchgate.net. This antioxidant activity and inhibition of the oxidative burst in neutrophils may contribute to the anti-inflammatory effects observed with ketoprofen researchgate.netjst.go.jp.

Here is a table showing the effect of ketoprofen on neutrophil-derived ROS:

| NSAID | Effect on Neutrophil-derived ROS |

| Ketoprofen | Scavenging activity observed jst.go.jp |

Influence on Cell Signaling Pathways

Some NSAIDs, including ketoprofen, may influence cell signaling pathways nih.govresearchgate.net. While the precise mechanisms for this compound are still being explored, research suggests that NSAIDs can modulate various pathways involved in inflammation and cell survival researchgate.net. For instance, ketoprofen may activate gastroprotective pathways, potentially through the upregulation of heme oxygenase-1 (HO-1) nih.gov. The lysine component in this compound might enhance this protective effect through a synergistic interaction nih.gov. Additionally, ketoprofen has been shown to inhibit both nitric oxide (NO) and COX synthase in the brain, indicating potential central effects and influence on related signaling pathways all-imm.comencyclopedia.pubmdpi.comnih.gov.

Role of L-Lysine in Enhancing Pharmacodynamic Properties

The addition of L-lysine to form this compound contributes significantly to the improved pharmacodynamic profile of the compound. nih.govresearchgate.net L-lysine enhances the water solubility of ketoprofen, leading to faster dissolution and absorption. nih.govresearchgate.net This results in a more rapid onset of analgesic effects compared to ketoprofen acid. nih.govresearchgate.net Furthermore, L-lysine appears to exert protective effects, particularly on the gastric mucosa. nih.govresearchgate.net

Research suggests that L-lysine may contribute to gastroprotection through several mechanisms, including enhanced antioxidant properties and the upregulation of mucosal defenses. nih.govresearchgate.net Studies have shown that L-lysine can counteract oxidative stress, potentially by scavenging reactive oxygen species (ROS) and preserving membrane integrity. researchgate.net While L-lysine alone has demonstrated antioxidant effects, the salification with ketoprofen in KLS appears to potentiate this protective effect. nih.govresearchgate.net

Synergistic Interactions with Ketoprofen Moiety

The combination of L-lysine and ketoprofen in this compound appears to result in synergistic interactions that enhance the compound's pharmacological benefits. nih.govresearchgate.net While ketoprofen primarily acts through COX inhibition, and L-lysine may have independent effects, such as antioxidant activity and potential NMDA receptor modulation, their combination in KLS seems to yield a more favorable profile than either component alone. nih.govresearchgate.netnih.gov

Specifically, the salification with lysine potentiates the protective effect on the gastric mucosa, likely through a synergistic interaction that enhances the expression of heme oxygenase-1 (HO-1), an enzyme involved in mucosal defense. nih.govresearchgate.net Although ketoprofen acid may also show some activation of gastroprotective pathways like HO-1 upregulation, the presence of lysine in KLS appears to amplify this effect. researchgate.net This synergistic interaction contributes to the improved gastric tolerability observed with this compound compared to ketoprofen acid. nih.govresearchgate.net

Furthermore, the enhanced solubility provided by lysine facilitates faster absorption of the ketoprofen moiety, leading to a quicker onset of action. nih.govresearchgate.net This pharmacokinetic advantage, combined with the potential pharmacodynamic interactions, underscores the synergistic benefits of the ketoprofen-lysine combination in KLS. nih.govresearchgate.net

| Compound Name | PubChem CID |

| This compound | 9843941 |

| Ketoprofen | 3825 |

| L-Lysine | 5962 |

Pharmacokinetic Profile and Biotransformation of Ketoprofen Lysinate

Absorption Dynamics of Ketoprofen Lysinate

The absorption of this compound is characterized by improved solubility and rapid kinetics compared to its acid form.

Enhanced Solubility and Rapid Absorption Kinetics

The addition of the amino acid L-lysine to ketoprofen significantly enhances its water solubility. nih.govmdpi.com While ketoprofen acid has low aqueous solubility (95 µg/mL at pH 7), this compound exhibits significantly increased solubility due to its ionic nature. This enhanced solubility leads to faster dissolution, which in turn accelerates the absorption rate. mdpi.com

Pharmacokinetic studies have demonstrated that this compound is absorbed more rapidly and nearly completely following oral administration. nih.govoatext.comall-imm.com Peak plasma concentrations (Cmax) of this compound are achieved significantly faster than with ketoprofen acid. For instance, peak plasma concentrations for this compound can be reached within 15 minutes, compared to approximately 60 minutes for the conventional ketoprofen formulation. nih.govmdpi.com This rapid absorption contributes to a quicker onset of analgesic action. mdpi.com

The rapid absorption kinetics of this compound are a key pharmacological improvement resulting from lysine salification. nih.govoatext.com This makes KLS one of the fastest absorbing NSAIDs. nih.gov

Factors Influencing Oral Bioavailability

The oral bioavailability of ketoprofen administered as regular-release oral tablets is generally high, reported as ≥92%. nih.gov While specific studies focusing solely on factors influencing the oral bioavailability of this compound were not extensively detailed in the search results beyond its inherent enhanced solubility, the rapid and nearly complete absorption suggests a high oral bioavailability for the lysine salt as well. oatext.com The improved solubility is a primary factor contributing to its favorable absorption profile. nih.govmdpi.com

Comparative Absorption Profiles with Ketoprofen Acid

Comparative pharmacokinetic analyses consistently show that this compound has a superior absorption profile compared to ketoprofen acid. nih.govmdpi.comnih.gov The increased solubility of KLS leads to faster dissolution and, consequently, more rapid absorption. mdpi.com This is evidenced by the significantly shorter time to reach peak plasma concentrations (Tmax) for KLS (around 15 minutes) compared to ketoprofen acid (around 60 minutes). nih.govmdpi.com Studies have shown that peak serum concentrations after oral administration of KLS can be twice as high as those achieved with the conventional formulation in a shorter time frame. oatext.com This faster and more complete absorption contributes to the quicker onset of action observed with this compound. mdpi.com

The following table summarizes the comparative absorption profiles:

| Parameter | This compound | Ketoprofen Acid | Source(s) |

| Solubility | Enhanced | Low | nih.govmdpi.com |

| Absorption Rate | More Rapid | Rapid | nih.govmdpi.comnih.gov |

| Time to Cmax (Tmax) | ~15 minutes | 0.8 - 2.4 hours (~60 minutes) | nih.govmdpi.com |

| Absorption Extent | Nearly Complete | Rapid and well-absorbed | nih.govoatext.comdrugbank.com |

Distribution Characteristics of this compound

Following absorption, this compound is distributed throughout the body, exhibiting specific protein binding affinity and tissue penetration characteristics.

Protein Binding Affinity, Primarily to Albumin

Ketoprofen, the active component of this compound, is highly bound to plasma proteins, primarily albumin. drugbank.comwikipedia.org Approximately 99% of ketoprofen is bound to protein. drugbank.comwikipedia.org Albumin is the most abundant plasma protein and has a large drug binding capacity, with specific sites for acidic drugs like ketoprofen. sips.org.in Studies on the binding of ketoprofen with serum albumin from different species, including human serum albumin (HSA), have investigated this interaction. researchgate.netias.ac.in The binding involves electrostatic interactions between the carboxylic acid group of ketoprofen (which is ionized at physiological pH) and cationic amino acids on albumin, as well as interactions between the non-polar parts of the drug and hydrophobic residues of albumin. ias.ac.in

Tissue Penetration, including Central Nervous System (CNS) and Upper Respiratory Tract

Ketoprofen is widely distributed in the body, including penetration into the central nervous system (CNS). nih.govmdpi.com Studies have shown that ketoprofen can efficiently penetrate the blood-brain barrier. mdpi.comnih.gov Its liposolubility is considered higher than some other NSAIDs like ibuprofen, contributing to this rapid CNS distribution. nih.gov Ketoprofen also appears to have central effects in addition to its main peripheral sites of action. nih.govnih.govmdpi.com

Furthermore, this compound demonstrates substantial tissue penetration in the upper respiratory tract. nih.govmdpi.com This characteristic makes it particularly useful for treating inflammatory conditions in this region, such as pharyngitis, otitis, and sinusitis. nih.govmdpi.comall-imm.com KLS has been shown to penetrate extensively into tonsillar tissue. nih.gov

| Tissue/System | Penetration | Source(s) |

| Central Nervous System | Efficient | nih.govmdpi.comnih.gov |

| Upper Respiratory Tract | Substantial/Extensive | nih.govnih.govmdpi.comall-imm.com |

| Tonsillar Tissue | Extensive | nih.gov |

Metabolic Pathways and Biotransformation of this compound

Ketoprofen, the active component of this compound, undergoes extensive metabolism primarily in the liver. nih.govdrugbank.comfip.org The main metabolic pathway involves conjugation. drugbank.com

Hepatic Conjugation to Glucuronic Acid

The primary route of biotransformation for ketoprofen is conjugation with glucuronic acid, a process known as glucuronidation. drugbank.comfip.orgwikipedia.orgnih.gov This reaction occurs predominantly in the liver. drugbank.comwikipedia.orgnih.gov Glucuronidation is mediated by uridine diphosphoglucuronosyl transferase (UGT) enzymes. wikipedia.orghmdb.caresearchgate.net This conjugation results in the formation of ketoprofen glucuronide, specifically an acyl glucuronide conjugate. nih.govfip.orguni.lu This metabolic step significantly increases the water solubility of ketoprofen, facilitating its excretion from the body. hmdb.ca

Identification of Active and Inactive Metabolites

Following metabolism, the main metabolite formed is ketoprofen glucuronide. drugbank.comfip.orguni.lu This glucuronide conjugate is generally considered inactive. drugbank.combocsci.com While some sources mention the possibility of other metabolic pathways like oxidation, sulfation, and methylation, their relative importance is considered low. bocsci.com One source suggests ketoprofen can undergo a ketolysis reaction in the liver catalyzed by cytochrome P450 enzymes, breaking it down into ketorolac alcohol, which is described as having some, albeit weak, pharmacologic activity relative to ketoprofen. bocsci.com However, other sources explicitly state that no active metabolites of ketoprofen have been identified. drugbank.comfip.orgfda.govfda.gov

Data on Ketoprofen Metabolites:

| Metabolite | Activity Profile | Primary Formation Site | Primary Excretion Route |

| Ketoprofen Glucuronide | Inactive | Liver | Urine |

| Ketorolac Alcohol | Weakly Active | Liver | Not specified |

Role of Specific Enzyme Systems in Biotransformation

The biotransformation of ketoprofen involves specific enzyme systems. The primary enzymes responsible for the major metabolic pathway, glucuronidation, are the UGT enzymes. wikipedia.orghmdb.caresearchgate.net Specifically, ketoprofen undergoes conjugation with glucuronic acid by UGT enzymes. wikipedia.org In addition to glucuronidation, ketoprofen can also undergo hydroxylation of the benzoyl ring, mediated by cytochrome P450 enzymes, including CYP3A4 and CYP2C9. fip.orgwikipedia.org Reduction of its ketone moiety by carbonyl reducing enzymes (CREs) has also been reported as a metabolic pathway. wikipedia.org Ketoprofen has been shown not to induce drug-metabolizing enzymes. fip.orgfda.govfda.gov

Enzyme Systems Involved in Ketoprofen Biotransformation:

| Enzyme System | Primary Reaction Catalyzed |

| UGT enzymes | Glucuronidation |

| CYP3A4 and CYP2C9 | Hydroxylation |

| Carbonyl Reducing Enzymes (CREs) | Ketone Reduction |

Elimination and Excretion Mechanisms

The elimination of ketoprofen and its metabolites primarily occurs via the renal route. nih.govdrugbank.com

Renal Excretion of Glucuronide Metabolite

The major route of excretion for ketoprofen is the renal elimination of its glucuronide metabolite. nih.govdrugbank.comfip.org Approximately 80% of an administered dose of ketoprofen is excreted in the urine within a 24-hour period, primarily in the form of the glucuronide conjugate. drugbank.comfda.govfda.gov Less than 1% of the administered dose is excreted unchanged in the urine. fip.org The renal clearance of glucuronides generally exceeds that of their parent compounds. researchgate.net

Influence of Lysine Salt Formation on Excretion Rate

The formation of the lysine salt of ketoprofen (this compound) leads to significantly higher solubility in water compared to ketoprofen acid. researchgate.netgoogle.commdpi.com This enhanced solubility contributes to more rapid and complete absorption. nih.govresearchgate.net While the lysine salt form influences the rate and extent of absorption, the primary elimination mechanism remains the renal excretion of the glucuronide conjugate of ketoprofen. nih.govdrugbank.comfip.org The improved solubility and absorption characteristics of this compound may indirectly influence the rate at which the parent drug becomes available for metabolism and subsequent excretion, potentially leading to a faster onset of elimination processes compared to the acid form due to quicker absorption. nih.govresearchgate.net Studies have shown that ketoprofen lysine salt can lead to a more rapid absorption and higher peak plasma concentration compared to ketoprofen. all-imm.com

Preclinical Research and Experimental Models

In Vitro Studies on Anti-inflammatory and Analgesic Effects

In vitro research provides insights into the cellular and molecular mechanisms underlying the pharmacological activities of ketoprofen lysinate.

Cell-based Assays for COX Inhibition

Ketoprofen, the active component of this compound, exerts its anti-inflammatory and analgesic effects primarily by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. oatext.commdpi.com These enzymes are crucial in the synthesis of prostaglandins, which are mediators of inflammation and pain. mdpi.com

Cell-based assays have been used to evaluate the inhibitory potency of this compound on COX enzymes. Studies have shown that this compound can inhibit the activity of cyclooxygenase in lipopolysaccharide (LPS)-stimulated monocytes isolated from human blood. medchemexpress.com The reported half-maximal inhibitory concentration (IC50) values for this compound were 2 nM for COX-1 and 26 nM for COX-2. medchemexpress.com

Here is a table summarizing the COX inhibition data:

| Enzyme | IC50 (nM) |

| COX-1 | 2 |

| COX-2 | 26 |

This compound (2.5 mg/mL, 3-24h) has also been shown to decrease the mRNA levels of immune factors such as TNFα, IL-8, SAA, COX-2, and PTGES in LPS-stimulated bovine mammary epithelial cells. medchemexpress.com

Evaluation of Antioxidant Properties

This compound has demonstrated enhanced antioxidant properties, which may contribute to its pharmacological profile, particularly in protecting against NSAID-induced damage. nih.govresearchgate.net The L-lysine component of this compound is thought to provide additional antioxidant benefits.

Ex vivo studies have provided evidence that the L-lysine in this compound has a potent antioxidant effect. all-imm.com This antioxidant activity is suggested to stimulate the production of endogenous gastro-protective proteins. all-imm.com

Mechanisms of Mucosal Defense Upregulation

NSAID use is commonly associated with gastrointestinal side effects, largely due to the inhibition of COX-1, which is involved in maintaining gastric mucosal integrity. nih.govmdpi.com Preclinical studies suggest that this compound offers superior gastrointestinal protection compared to ketoprofen acid. nih.govresearchgate.net

This enhanced gastrointestinal protection is potentially mediated through a combination of antioxidant mechanisms and the upregulation of key factors involved in maintaining gastric mucosal integrity. nih.gov In vitro and in vivo studies have provided evidence for this superior gastrointestinal protection and the upregulation of mucosal defenses by this compound. nih.govresearchgate.net Recent ex vivo studies have shown negligible effects of this compound on the gastric mucosa. all-imm.com The strong synergic effect between L-lysine and ketoprofen is pointed out in stimulating the production of endogenous gastro-protective proteins. all-imm.com

In Vivo Animal Models of Pain and Inflammation

In vivo studies using animal models are crucial for evaluating the anti-inflammatory and analgesic efficacy of this compound in a living system.

Carrageenan-Induced Edema Models

The carrageenan-induced paw edema model is a widely used in vivo assay to assess the anti-inflammatory activity of compounds. researchgate.netdovepress.com Carrageenan injection into the paw of rodents induces a localized inflammatory response characterized by edema (swelling) and hyperalgesia (increased sensitivity to pain). researchgate.netdovepress.comresearchgate.net

Studies have evaluated the efficacy of this compound in reducing edema formation in the carrageenan-induced paw edema model in rats. researchgate.netnih.govgoogle.com A topical gel-spray formulation containing this compound salt (KLS) demonstrated efficacy in this model, being more efficient than a reference standard gel formulation containing ketoprofen free acid. nih.gov The observed inhibitory effects were attributed to dermal absorption. nih.gov Another study using a new topical foam formulation of this compound salt also showed dose-dependent inhibition of edema formation induced by subplantar injection of carrageenan or substance P in rats. researchgate.net This foam formulation was reported to be more potent than a marketed gel formulation containing this compound salt. researchgate.net

In the carrageenan-induced paw inflammation model, a topical foam formulation of this compound salt provided the same anti-inflammatory effect as orally administered this compound but induced significantly less gastric damage. researchgate.net A co-crystal of ketoprofen-lysine-gabapentin also showed inhibition of paw volume in the carrageenan-induced rat paw edema model. google.com

Assessment of Analgesic Efficacy in Acute and Chronic Pain Models

The analgesic efficacy of this compound has been assessed in various in vivo animal models of both acute and chronic pain.

In models of inflammatory pain, such as carrageenan-induced hyperalgesia in rats, topical formulations of this compound salt have demonstrated efficacy in reducing pain sensitivity. researchgate.netnih.gov The new topical foam formulation of this compound salt markedly inhibited hyperalgesia induced by subplantar injection of carrageenan or substance P. researchgate.net At equieffective anti-inflammatory doses, this foam formulation provided a more pronounced analgesic effect compared to a diclofenac diethylammonium salt gel. researchgate.net

This compound has shown rapid onset of analgesic effect in pharmacological studies. oatext.com The analgesic activity of the lysine salt of ketoprofen has been reported to be approximately twice as strong as that of standard ketoprofen. all-imm.com

Studies have also explored the effects of this compound in chronic pain models. A co-crystal of ketoprofen lysine salt and gabapentin demonstrated synergistic anti-nociceptive effects in translational inflammatory and neuropathic pain rat models. core.ac.uk This suggests potential for this compound, particularly in combination, in managing chronic pain conditions. core.ac.uk

Here is a table summarizing findings from in vivo pain and inflammation models:

| Model | Species | Formulation/Compound | Key Finding |

| Carrageenan-induced edema | Rat | KLS Gel-Spray | More efficient in reducing edema than ketoprofen free acid gel. nih.gov |

| Carrageenan-induced edema | Rat | KLS Foam | Dose-dependently inhibited edema, more potent than KLS gel. researchgate.net |

| Carrageenan-induced paw inflammation | Rat | KLS Foam (topical) vs. KLS (oral) | Similar anti-inflammatory effect to oral KLS, less gastric damage. researchgate.net |

| Carrageenan-induced edema | Rat | Ketoprofen-Lysine-Gabapentin co-crystal | Showed inhibition of paw volume. google.com |

| Carrageenan-induced hyperalgesia | Rat | KLS Gel-Spray | Demonstrated efficacy in reducing pain sensitivity. nih.gov |

| Carrageenan- or Substance P-induced hyperalgesia | Rat | KLS Foam | Markedly inhibited hyperalgesia, more pronounced analgesic effect than diclofenac gel at equieffective doses. researchgate.net |

| Inflammatory and Neuropathic Pain Models | Rat | Ketoprofen Lysine Salt-Gabapentin co-crystal | Showed synergistic anti-nociceptive effects. core.ac.uk |

Evaluation of Gastrointestinal and Renal Tolerability Compared to Ketoprofen Acid

Preclinical studies, including in vivo studies in animals such as Beagle dogs, have investigated the gastrointestinal and renal tolerability of this compound compared to ketoprofen acid. These studies suggest that KLS exhibits improved gastrointestinal tolerability. mdpi.comnih.govresearchgate.net This enhanced tolerability is potentially linked to the L-lysine component, which may exert gastroprotective effects through mechanisms such as antioxidant activity and the upregulation of factors crucial for maintaining gastric mucosal integrity. mdpi.comnih.gov

In addition to gastrointestinal effects, in vivo studies have also indicated that KLS may have better renal tolerability compared to ketoprofen acid. mdpi.comnih.govresearchgate.net This finding supports the hypothesis that L-lysine can help counteract gastrointestinal and renal damage mediated by NSAID-induced oxidative stress. mdpi.comnih.gov

Comparative Tolerability Findings: Based on in vivo studies in Beagle dogs, this compound demonstrated increased gastrointestinal tolerability compared to ketoprofen acid. nih.govresearchgate.net The studies also showed, for the first time, increased in vivo renal tolerability for KLS compared to KA. nih.govresearchgate.net

Studies on Novel Formulations and Delivery Systems

Research into this compound has explored various novel formulations and delivery systems aimed at optimizing its therapeutic profile and expanding its applications.

Nanoparticle Formulations and Release Characteristics

Nanoparticle formulations have been investigated for this compound to potentially achieve extended drug activity duration and modified release profiles. Studies have explored the use of poly lactic-co-glycolic acid (PLGA)-based spray-dried nanoparticles incorporating this compound. ijpsonline.com These nanoparticles have demonstrated nanostructured and spherical shapes. ijpsonline.com

In vitro release studies of this compound-loaded PLGA nanoparticles have shown extended release characteristics, with studies indicating release over several days. ijpsonline.com The release profile can be influenced by factors such as polymer concentration, with higher concentrations potentially leading to decreased drug release. ijpsonline.com A biphasic release pattern, including an initial burst effect, has been observed in some formulations, which may be attributed to the drug adsorbed on the nanoparticle surface. ijpsonline.com Encapsulation efficiencies ranging from approximately 59% to 78% have been reported for this compound incorporated into PLGA nanoparticles. ijpsonline.com

Another approach involved the development of this compound-loaded Eudragit® S100 nanoparticles using a double emulsion solvent evaporation method. jppres.com These nanoparticles had particle sizes in the range of 99 to 141 nm and showed an encapsulation efficiency of 76%. jppres.com In vitro release studies demonstrated an extended release of KLS from these nanoparticles compared to the rapid release of pure KLS. jppres.com

Data on Nanoparticle Formulations and Release:

| Formulation Type | Polymer/Method | Particle Size (nm) | Encapsulation Efficiency (%) | Release Characteristics |

| Nanoparticles | PLGA-based spray drying | Nanostructured | 59-78 | Extended release (~8 days) ijpsonline.com |

| Nanoparticles | Eudragit® S100 double emulsion | 99-141 | 76 | Extended release jppres.com |

Topical Delivery Systems and Skin Penetration Enhancers

Topical delivery systems for this compound have been explored to provide localized treatment. A new topical gel-spray formulation containing this compound has been evaluated for its percutaneous permeation. nih.gov In vitro studies using Franz-type diffusion cells and in vivo evaluation in rats by assessing urinary recovery demonstrated higher permeation of ketoprofen from the this compound gel-spray compared to a marketed ketoprofen acid gel formulation. nih.gov This suggests that the higher concentration of KLS in the gel-spray formulation may contribute to efficient delivery of ketoprofen to the target area. nih.gov

The effectiveness of topical delivery can be influenced by skin penetration enhancers. While the this compound gel-spray showed higher permeation even without explicit penetration enhancers in the studied formulation, the presence of enhancers like ethanol in comparative formulations can also play a role in permeation. nih.gov Research on ketoprofen (acid form) transdermal systems has investigated various chemical penetration enhancers, including fatty acids (e.g., oleic acid, lauric acid) and pyrrolidone derivatives (e.g., N-methyl-2-pyrrolidone, 2-pyrrolidone), to improve skin permeation. cmu.ac.thresearchgate.net These studies highlight the potential of such enhancers in topical drug delivery. cmu.ac.thresearchgate.net

Pulmonary Administration for Localized Inflammation

Pulmonary administration of this compound has been investigated as a strategy for targeting localized inflammation, particularly in conditions affecting the lungs. Research has focused on developing respirable engineered particles of this compound for direct delivery to the site of action. nih.govresearchgate.net

Studies have involved the preparation of micronized drug powders containing dispersibility enhancers like leucine using techniques such as co-spray drying. nih.govresearchgate.net The engineering of these particles aims to modify their diameter and shape to make them suitable for inhalation and reaching the deepest airways. nih.govresearchgate.net In vitro studies using impactors, such as the Andersen cascade impactor, are used to evaluate the aerodynamic properties and the ability of the aerosolized particles to reach different regions of the respiratory tract. nih.govresearchgate.net

The behavior of the drug in contact with lung fluid has also been investigated, for example, by using artificial cystic fibrosis mucus to simulate the physiological environment. nih.govresearchgate.net Drug permeation properties across a mucus layer and a synthetic membrane have been evaluated using diffusion cells. nih.govresearchgate.net Studies have indicated that a mucus layer can slow down drug dissolution and permeation. nih.govresearchgate.net Furthermore, the effect of engineered particles on the vitality of human airway epithelial cells has been studied to assess potential cytotoxicity. nih.govresearchgate.net The spray-drying process with the addition of leucine has been shown to potentially reduce the cytotoxic effect of ketoprofen lysine salt compared to the raw material. nih.govresearchgate.net

Polymorphism and Solid-State Characteristics

The solid-state characteristics of pharmaceutical compounds, including polymorphism, can significantly influence their physicochemical properties, such as solubility, dissolution rate, and stability, which in turn can affect bioavailability and therapeutic performance.

Identification of Salt/Cocrystal Polymorphism

Studies have delved into the solid-state characteristics of ketoprofen-L-lysine systems to identify potential polymorphic forms. This research has led to the identification of a salt/cocrystal polymorphism of the ketoprofen-lysine system. nih.govnih.govimast.bizresearchgate.net Through techniques combining conventional methods with solid-state nuclear magnetic resonance (SSNMR), two distinct polymorphic forms have been identified: a cocrystal referred to as KET-LYS polymorph 1 (P1) and a salt designated as KET-LYS polymorph 2 (P2). nih.govnih.govimast.bizresearchgate.net

KET-LYS polymorph 1 (P1) has been identified as being representative of commercial ketoprofen lysine salt. nih.govimast.bizresearchgate.net KET-LYS polymorph 2 (P2) represents a new polymorphic form of KLS. nih.govnih.govimast.bizresearchgate.net These polymorphic forms exhibit different physicochemical properties. nih.govnih.govimast.biz For instance, differential scanning calorimetry (DSC) analysis has shown distinct thermal profiles for P1 and P2. nih.gov X-ray powder diffraction (XRPD) analysis has also demonstrated different diffraction patterns, indicating distinct crystalline structures. nih.govgoogle.com

Studies have also compared the intrinsic dissolution rates of the cocrystal (P1) and the salt (P2). nih.govnih.gov The salt polymorph (P2) has shown a higher intrinsic dissolution rate compared to the cocrystal (P1). nih.gov

Data on Polymorphism and Dissolution Rate:

| Polymorph Type | Designation | Representation | Intrinsic Dissolution Rate (mg/cm²/min) |

| Cocrystal | P1 | Commercial KLS | 0.12 ± 0.02 |

| Salt | P2 | New polymorphic form | 0.31 ± 0.04 |

In vivo pharmacokinetic studies comparing the salt polymorph (P2) and the commercial cocrystal (P1) have shown differences in absorption, with the salt polymorph exhibiting significantly higher absorption in some studies. nih.govimast.biz This difference in pharmacokinetic behavior suggests the potential for developing faster-release/acting formulations based on the new polymorphic form. nih.govimast.biz The identification of this salt/cocrystal polymorphism contributes to a deeper understanding of the solid-state landscape of this compound and its implications for drug performance. imast.bizresearchgate.net

Impact of Polymorphism on Dissolution Rate and Pharmacokinetics

Studies have revealed two distinct polymorphic forms of the ketoprofen-lysine system: a cocrystal, designated as Polymorph 1 (P1), which represents the commercially available form of this compound, and a salt, identified as Polymorph 2 (P2) nih.govresearchgate.netnih.govtiiips.com. These polymorphic forms demonstrate differing physicochemical and pharmacokinetic properties nih.govresearchgate.netnih.gov.

The preparation methods for these polymorphs differ; the cocrystal (P1) is typically obtained through crystallization from aqueous solutions via slow evaporation, while the salt (P2) can be acquired through solvent-assisted grinding .

Investigations into the intrinsic dissolution rate (IDR) of these polymorphs have shown significant differences nih.govresearchgate.netnih.gov. The salt form (P2) exhibits a higher intrinsic dissolution rate compared to the cocrystal form (P1) when exposed to simulated gastric fluid nih.gov.

Comparative studies on the pharmacokinetic profiles in vivo have indicated that the salt polymorph (P2) demonstrates significantly higher absorption than the commercial cocrystal form (P1) nih.govresearchgate.netnih.gov. This enhanced absorption leads to different pharmacokinetic characteristics, suggesting the potential for developing faster-acting formulations utilizing the P2 polymorph nih.govresearchgate.netnih.gov. The salt form (P2) has been shown to have an earlier time to reach peak plasma concentration (Tmax) and a higher peak plasma concentration (Cmax) compared to the cocrystal form (P1) .

The following table summarizes the comparative properties of the two this compound polymorphs based on available research findings:

Comparative Properties of this compound Polymorphs

| Property | Cocrystal (P1) | Salt (P2) |

| Intrinsic Dissolution Rate (mg/cm²/min) | 0.12 ± 0.02 | 0.31 ± 0.04 |

| Tmax (h) | 2.5 | 1.2 |

| Cmax (µg/mL) | 45.3 | 68.7 |

Data adapted from PMC8230491 .

The observed differences in dissolution rate and pharmacokinetic parameters between the polymorphs highlight the critical impact of solid-state form on the in vivo performance of this compound nih.govresearchgate.netnih.gov. The higher dissolution rate and improved absorption profile of the salt polymorph (P2) suggest its potential for applications requiring a rapid onset of therapeutic effect nih.govresearchgate.netnih.gov.

Clinical Efficacy and Comparative Studies

Efficacy in Pain Management

Ketoprofen lysinate has demonstrated efficacy in managing a range of pain conditions, both acute and chronic.

Acute Pain Conditions (e.g., Post-operative Pain, Dental Pain, Headache, Dysmenorrhea)

This compound has shown effectiveness in the symptomatic treatment of acute mild to moderate pain. geneesmiddeleninformatiebank.nl Studies have investigated its use in various acute pain settings. For instance, ketoprofen (the active component of this compound) has been found effective as an analgesic in headache, dental pain, postoperative and postpartum pain, renal and biliary colic, and dysmenorrhea. researchgate.netmedpath.com

In studies focusing on postoperative dental pain, ketoprofen 25 mg and 100 mg doses effectively relieved moderate to severe pain, with the 100 mg dose potentially being more effective than ibuprofen 400 mg in terms of total pain relief and time to remedication. researchgate.net Another study comparing ketoprofen 25 mg to ibuprofen 200 mg in tension-type headache found that ketoprofen showed a more rapid onset of action and was more effective in reducing pain. oatext.com A clinically significant improvement in tension-type headache was observed in 41% of patients treated with ketoprofen 25 mg after two hours, compared to 18% with ibuprofen 200 mg and 17% with placebo. oatext.com this compound 40 mg orodispersible granules (equivalent to 25 mg ketoprofen) have also shown effectiveness in controlling pain in conditions such as headache, postoperative dental pain, toothache, and dysmenorrhea. oatext.com

Chronic Pain Conditions (e.g., Osteoarthritis, Rheumatoid Arthritis, Soft Tissue Disorders)

Ketoprofen has established efficacy in the treatment of chronic conditions such as osteoarthritis and rheumatoid arthritis. mdpi.commedpath.comnih.gov Its clinical use in these conditions was approved in the United States in 1986. mdpi.com

In patients with soft tissue disorders like tendinitis, bursitis, and periarthritis, this compound 80 mg administered three times daily demonstrated significantly greater effectiveness in improving pain intensity, tenderness, and functional limitation compared to placebo in a study involving 120 patients. oatext.com For chronic lumbar pain, oral ketoprofen (150 mg/die) achieved higher improvement rates after one week of treatment compared to diclofenac (75 mg/die), with a faster onset of analgesic efficacy (71.4% improvement rate versus 62.3%, respectively) in a study of 155 patients. ijres.org An observational study involving over 4600 patients with musculoskeletal disorders, primarily back pain and osteoarthritis, reported a significant decrease in pain intensity with this compound salt. bmj.com However, the efficacy of this compound salt was noted to be lower in patients with osteoarthritis in this study. bmj.com

Efficacy in Inflammatory Conditions

Beyond pain relief, this compound is also effective in managing inflammatory conditions.

Acute Pharyngeal Inflammation and Upper Respiratory Tract Infections

This compound has shown efficacy in treating acute inflammatory processes in the pharynx, which can be caused by both microbial and viral agents. med-sovet.pro Its ability to penetrate extensively into the upper respiratory tract makes it particularly useful for inflammatory conditions like pharyngitis, otitis, and sinusitis. mdpi.com

A randomized, single-blind study comparing this compound salt mouthwash to benzydamine hydrochloride mouthwash in patients with acute pharyngeal inflammation of inflammatory and/or infectious origin found that this compound mouthwash exerted a significantly longer first-application analgesic action and greater local tolerability. nih.gov Differences in the duration of analgesic effect after the first dose and the time course of pain were statistically significant, favoring this compound. nih.gov this compound salt has also proven effective in clinical practice for the symptomatic treatment of pain and fever associated with acute upper respiratory infections. all-imm.com

Role in Modulating Inflammatory Response in COVID-19

Inflammation is a critical component of COVID-19, and anti-inflammatory therapies have been explored for its management. nih.govencyclopedia.pub NSAIDs, including this compound, have been used for symptomatic relief in COVID-19 patients. encyclopedia.pubnih.gov

A retrospective study compared outcomes of patients with mild to moderate COVID-19 treated with this compound salt (KLS) or corticosteroids. nih.gov The study found that symptoms persisted in a lower percentage of patients in the KLS group compared to the corticosteroids group and for a shorter period. nih.gov Hospitalization rates were also lower in the KLS group (5%) compared to the corticosteroids group (27%). nih.gov A higher percentage of patients in the corticosteroids group required oxygen administration. nih.gov Patients taking corticosteroids also showed a longer viral shedding period compared to those taking KLS. nih.gov Multivariate analysis from this study suggested that KLS might reduce hospitalization risk, the need for oxygen supplementation, and the persistence of post-COVID-19 symptoms in non-severe COVID-19 patients when compared to an oral corticosteroid. nih.gov this compound's ability to penetrate extensively into the upper airways and adipose tissue, where SARS-CoV-2 can infect, is considered particularly interesting in the context of COVID-19. nih.govmdpi.com Additionally, this compound has an antiplatelet effect, which may be relevant in managing COVID-19 given the diffuse coagulopathy that can occur. nih.govmdpi.com

Comparative Efficacy with Other Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

This compound, as a salt form of ketoprofen, offers enhanced solubility and faster absorption compared to standard ketoprofen acid. mdpi.comnih.gov This can lead to a quicker onset of action. mdpi.com

Studies have compared the efficacy of ketoprofen (and by extension, this compound) with other NSAIDs. In a systematic review and meta-analysis comparing oral ketoprofen with ibuprofen and diclofenac in patients with pain, oral ketoprofen was found to be significantly better than ibuprofen and diclofenac in improving moderate-to-severe pain, joint function, and general condition. all-imm.com Animal studies have indicated that ketoprofen is significantly more potent in reducing inflammation than ibuprofen, phenylbutazone, and acetylsalicylic acid. mdpi.com Its potency was generally equivalent to indomethacin, although indomethacin showed significantly higher toxicological effects. mdpi.com

In clinical studies, the greater potency of ketoprofen compared to ibuprofen and diclofenac has also been demonstrated. mdpi.com For instance, in postoperative dental pain, ketoprofen 100 mg was significantly more effective than ibuprofen 400 mg in some measures of pain relief. researchgate.net In tension-type headache, ketoprofen 25 mg showed a more rapid onset and greater efficacy than ibuprofen 200 mg. oatext.com this compound mouthwash was also found to have a significantly longer analgesic action than benzydamine hydrochloride mouthwash in acute pharyngeal inflammation. nih.gov

While ketoprofen at doses of 25 mg to 100 mg is considered an effective analgesic in moderate to severe acute postoperative pain with a Number Needed to Treat (NNT) of 2.9 for at least 50% pain relief with a 50 mg dose, this is reported as similar to commonly used NSAIDs such as ibuprofen (NNT 2.5 for 400 mg dose) and diclofenac (NNT 2.7 for 50 mg dose). researchgate.net However, differences in efficacy between dental surgery and other types of surgery have been observed for both ketoprofen and dexketoprofen. researchgate.net

Here is a summary of comparative efficacy findings:

| Condition | Comparator NSAID | Finding | Source |

| Postoperative Dental Pain | Ibuprofen 400 mg | Ketoprofen 100 mg potentially more effective in total pain relief and time to remedication. | researchgate.net |

| Tension-Type Headache | Ibuprofen 200 mg | Ketoprofen 25 mg showed more rapid onset and greater efficacy. | oatext.com |

| Moderate-to-Severe Pain, Joint Function, General Condition | Ibuprofen, Diclofenac | Oral ketoprofen significantly better. | all-imm.com |

| Chronic Lumbar Pain | Diclofenac 75 mg/die | Oral ketoprofen 150 mg/die showed higher improvement rates and faster onset of analgesic efficacy. | ijres.org |

| Acute Pharyngeal Inflammation | Benzydamine Hydrochloride | This compound mouthwash had significantly longer analgesic action and greater local tolerability. | nih.gov |

| Acute Postoperative Pain | Ibuprofen 400 mg, Diclofenac 50 mg | Ketoprofen 50 mg had similar NNT for at least 50% pain relief (2.9) compared to ibuprofen 400 mg (2.5) and diclofenac 50 mg (2.7). | researchgate.net |

This compound vs. Ketoprofen Acid

This compound was developed with the aim of enhancing the properties of ketoprofen acid. While both forms maintain similar potency, KLS offers distinct advantages. KLS demonstrates significantly faster absorption compared to KA, which leads to a more rapid onset of analgesic effects. This accelerated absorption is attributed to its increased solubility. researchgate.net Preclinical studies have also indicated that KLS may have enhanced efficacy compared to KA. mdpi.com The enhanced efficacy and tolerability of KLS may allow for the potential use of lower doses. mdpi.com

This compound vs. Ibuprofen

Comparisons between ketoprofen (including its salt forms) and ibuprofen in clinical settings have been conducted. A systematic review and meta-analysis comparing ketoprofen versus ibuprofen and diclofenac in patients with pain, including 13 randomized controlled studies, found that oral ketoprofen was significantly better than ibuprofen and diclofenac in improving moderate-to-severe pain, joint function, and general condition. all-imm.comclinexprheumatol.orgresearchgate.net Specifically, the meta-analysis showed a statistically significant difference in efficacy favoring ketoprofen over ibuprofen. clinexprheumatol.orgnih.gov Some research suggests that ketoprofen's liposolubility is greater than that of ibuprofen. all-imm.com

This compound vs. Diclofenac and Naproxen

Clinical evidence suggests that ketoprofen is more effective than diclofenac in reducing inflammation. mdpi.com The systematic review and meta-analysis mentioned previously also indicated that oral ketoprofen was significantly better than diclofenac in improving pain, joint function, and general condition. all-imm.comclinexprheumatol.orgresearchgate.net The meta-analysis results showed a statistically significant difference in efficacy favoring ketoprofen over diclofenac. clinexprheumatol.orgnih.gov

Regarding naproxen, one study in patients with rheumatoid arthritis demonstrated that ketoprofen lysine salt significantly improved tenderness and decreased synovial prostaglandin E2 (PGE-2) levels better than naproxen after one week of treatment. nih.gov

A meta-analysis of topical NSAIDs for acute pain found that topical ketoprofen was significantly better than all other topical NSAIDs, including ibuprofen and indomethacin. nih.gov While this specifically addresses topical formulations, it provides a comparative efficacy perspective for ketoprofen against other NSAIDs in localized pain conditions.

Clinical Tolerability and Adverse Event Profiles

The development of this compound aimed to address some of the tolerability limitations associated with ketoprofen acid, particularly concerning the gastrointestinal tract.

Gastrointestinal Tolerability Improvements

One of the primary advantages of this compound is its improved gastrointestinal tolerability compared to ketoprofen acid and other traditional NSAIDs. all-imm.commdpi.com Preclinical studies have demonstrated the gastroprotective effects of KLS, potentially through a combination of antioxidant mechanisms and the upregulation of factors involved in maintaining gastric mucosal integrity. mdpi.com In vivo studies further support the improved gastrointestinal tolerability of KLS compared to KA. mdpi.com The salification of ketoprofen with L-lysine results in better gastrointestinal tolerability due to the reduced effective daily dosage and improved solubility and bioavailability. all-imm.commdpi.com L-lysine in the ketoprofen molecule may have a potent antioxidant effect, stimulating the production of endogenous gastro-protective proteins. all-imm.com Studies on ketoprofen acid have shown that a significant percentage of adults taking it experienced gastrointestinal symptoms. mdpi.com The relative risks of upper gastrointestinal complications associated with individual NSAIDs like ketoprofen acid are similar to those of diclofenac and naproxen. mdpi.com KLS has demonstrated a better gastrointestinal safety profile when used at recommended dosages. all-imm.com

Renal Tolerability

In addition to improved gastrointestinal tolerability, studies have also investigated the renal tolerability of this compound. In vivo studies in Beagle dogs suggested an increased renal tolerability of KLS compared to ketoprofen acid. mdpi.comresearchgate.netnih.gov This supports the concept that L-lysine may counteract NSAID-induced oxidative stress-mediated renal injury. researchgate.netnih.gov Research indicates that KLS has better renal tolerability, attributed to the antioxidant properties of L-lysine, which mitigates oxidative stress-related damage.

Comparative Safety with Other NSAIDs

Studies have investigated the comparative safety of this compound against other commonly used NSAIDs, with a notable focus on gastrointestinal effects. Ketoprofen acid is known to have limitations regarding gastric tolerability, and KLS was developed to address this. researchgate.netmdpi.com

Detailed research findings indicate that KLS demonstrates superior gastrointestinal protection compared to ketoprofen acid. This is supported by both in vitro and in vivo studies, suggesting enhanced antioxidant properties and the upregulation of mucosal defenses. researchgate.netmdpi.com Preclinical studies in Beagle dogs specifically compared the gastrointestinal and renal tolerability of KLS and KA, demonstrating increased in vivo gastrointestinal tolerability for KLS. These studies also showed, for the first time, that KLS had increased in vivo renal tolerability compared to KA, suggesting that the L-lysine component may help counteract NSAID-induced oxidative stress in both the gastrointestinal tract and kidneys. nih.gov

Furthermore, substantial evidence supports that KLS results in a significant decrease in gastrointestinal side effects, a known limitation of many NSAIDs. mdpi.comnih.gov Recent ex vivo studies have provided evidence of KLS's negligible effects on the gastric mucosa. It has been demonstrated that the L-lysine component in KLS possesses a potent antioxidant effect, stimulating the production of endogenous gastro-protective proteins and highlighting a synergistic effect between L-lysine and ketoprofen. all-imm.com

Comparative studies have also included ibuprofen. Recent studies suggest that ketoprofen per se is associated with a safer response of the gastric epithelium compared to ibuprofen. all-imm.com Consequently, the safety profile of KLS is considered particularly favorable, leading to better gastrointestinal tolerability than both ketoprofen acid and ibuprofen. all-imm.com

A systematic review and meta-analysis comparing the safety and tolerability of oral ketoprofen (specifically including studies that may have used KLS formulations, as indicated by the search results mentioning "OKi" which is a brand name for KLS) with ibuprofen and diclofenac in patients with moderate-to-severe pain found no significant difference in safety between ketoprofen and ibuprofen or diclofenac across the included studies. oatext.comnih.govresearchgate.net However, it is important to note that this meta-analysis focused on ketoprofen in general and included studies up to 2011, predating some of the more recent specific research on KLS. oatext.com

An explorative cohort study in primary care examining NSAID prescriptions for upper respiratory tract infections, where ketoprofen (primarily prescribed as the lysine salt) and dexibuprofen/ibuprofen were the most prevalent, did not find any significant difference in the risk of upper gastrointestinal bleeding across the different NSAIDs studied. nih.gov

While some studies focus on comparing KLS directly with KA, others compare ketoprofen (which in some contexts, particularly in certain regions, is predominantly used as the lysine salt) with other NSAIDs like ibuprofen and diclofenac. The findings consistently suggest an improved gastrointestinal tolerability profile for KLS compared to ketoprofen acid and potentially a favorable or comparable profile when compared to other NSAIDs like ibuprofen.

Data from Comparative Studies:

| Comparison | Primary Finding on Safety/Tolerability | Source Type |

| KLS vs. Ketoprofen Acid (KA) | Superior gastrointestinal protection and increased in vivo tolerability. researchgate.netmdpi.comnih.gov | Review, Preclinical Study |

| KLS vs. Ketoprofen Acid (KA) | Increased in vivo renal tolerability. nih.gov | Preclinical Study |

| KLS vs. Ibuprofen | Better gastrointestinal tolerability. all-imm.com | Review |

| Ketoprofen vs. Ibuprofen/Diclofenac | No significant difference in overall tolerability or safety (older meta-analysis). oatext.comnih.govresearchgate.net | Meta-analysis |

| Ketoprofen (primarily KLS) vs. Dexibuprofen/Ibuprofen vs. others | No significant difference in the risk of upper gastrointestinal bleeding in primary care setting. nih.gov | Cohort Study |

Drug Interactions and Special Populations

Pharmacokinetic and Pharmacodynamic Drug Interactions of KetoprofenKetoprofen, like other NSAIDs, can engage in various drug interactions that may affect its pharmacokinetics and pharmacodynamics, as well as those of concurrently administered medications. These interactions primarily stem from ketoprofen's mechanisms of action, including the inhibition of cyclooxygenase (COX) enzymes, its protein binding characteristics, and its renal excretiondrugbank.comnih.gov.

Interactions with Anticoagulants and Antiplatelet AgentsThe coadministration of ketoprofen with anticoagulants, such as warfarin and direct oral anticoagulants (e.g., apixaban, dabigatran, betrixaban), and antiplatelet agents (e.g., aspirin, clopidogrel) can significantly increase the risk of bleeding and hemorrhage.drugbank.commedscape.comdoctorabad.comdrugs.comdovepress.com. This increased risk is attributed to several factors:

Ketoprofen's inhibition of platelet aggregation drugs.com.

Potential for gastrointestinal irritation and ulceration caused by NSAIDs, which can lead to bleeding drugs.com.

Possible alterations in the metabolism or protein binding of anticoagulants by ketoprofen drugs.com.

Studies have shown a substantially increased risk of hemorrhagic peptic ulcer disease in elderly patients (65 years or older) concurrently using oral anticoagulants and NSAIDs compared to those using neither drug. drugs.com.

Interactions Affecting Renal Excretion of Other DrugsKetoprofen can affect renal function by inhibiting renal prostaglandin synthesis, which is crucial for maintaining renal blood flow, particularly in individuals with compromised renal function, heart failure, or dehydration.drugs.comhres.carxlist.com. This effect can lead to decreased renal excretion of other drugs, potentially increasing their serum levels and toxicity.drugbank.comdrugs.comhres.carxlist.com.

Methotrexate: Concomitant administration of NSAIDs with high-dose methotrexate has been reported to elevate and prolong serum methotrexate levels, leading to severe hematologic and gastrointestinal toxicity, and in some cases, fatalities. medscape.comdrugs.comnih.gov. NSAIDs may reduce the tubular secretion of methotrexate, enhancing its toxicity. medscape.comdrugs.com.

Lithium: NSAIDs have been reported to increase steady-state plasma lithium levels and reduce renal lithium clearance. hres.carxlist.com. Monitoring plasma lithium levels is recommended during coadministration with ketoprofen. hres.ca.

Interactions with Antihypertensive AgentsKetoprofen may attenuate the antihypertensive effects of several classes of medications used to treat high blood pressure.drugbank.commedscape.comwebmd.comhealthline.comdrugs.com. This interaction is primarily due to NSAID-induced inhibition of renal prostaglandin synthesis, which can result in unopposed pressor activity and fluid retention.medscape.comnih.govdrugs.com.

ACE Inhibitors (e.g., benazepril, captopril, enalapril, lisinopril, ramipril): NSAIDs may diminish the antihypertensive effect of ACE inhibitors. medscape.comnih.govdrugs.com. Coadministration can also lead to a significant decrease in renal function, particularly in elderly, volume-depleted, or renally compromised patients. medscape.comdrugs.com.

Angiotensin II Receptor Blockers (ARBs) (e.g., candesartan): Similar to ACE inhibitors, NSAIDs can decrease the antihypertensive effects of ARBs and increase the risk of renal impairment and hyperkalemia. drugbank.commedscape.com.

Diuretics (e.g., hydrochlorothiazide, furosemide, bumetanide): Ketoprofen can reduce the natriuretic and antihypertensive effects of diuretics. hres.canih.govhealthline.com. Patients taking diuretics are at increased risk of developing renal failure when also taking NSAIDs due to decreased renal blood flow caused by prostaglandin inhibition. hres.carxlist.com.

Beta-blockers (e.g., atenolol, betaxolol, carvedilol): Ketoprofen may decrease the effects of beta-blockers through pharmacodynamic antagonism. medscape.com.

Emerging Research and Future Directions

Development of Novel Ketoprofen Lysinate Formulations and Drug Delivery Systems

Novel formulations and drug delivery systems for this compound are being developed to improve its pharmacokinetic profile, target specific sites of action, and enhance patient compliance. These include various oral and alternative administration routes.

Oral Gel Formulations

Research is underway to develop and evaluate new oral gel formulations of this compound. One clinical trial is specifically examining a new oral gel formulation in comparison to existing granules for oral solution. clinicaltrials.eu This research aims to understand the pharmacokinetics and potential benefits of this alternative oral delivery method. clinicaltrials.eu

Orodispersible Granules

Orodispersible granules represent another area of formulation research for this compound. A 40 mg orodispersible granule formulation has been developed and studied. oatext.com Pharmacological studies indicate that oral products of this compound, including orodispersible granules, demonstrate a rapid onset of action. oatext.com The 40 mg orodispersible granule formulation has shown an onset of analgesic effect within 6 minutes of administration in pharmacological studies. oatext.com

Nanomedicine Approaches

Nanomedicine approaches are being explored to develop sustained-release formulations of this compound. Studies have focused on developing nano-sized this compound incorporated into polymeric nanoparticles, such as those made with Eudragit® S100 or poly lactic-co-glycolic acid (PLGA). jppres.comwordpress.comresearchgate.netsemanticscholar.orgunam.mx

Research findings on nanomedicine approaches include:

Eudragit® S100 Nanoparticles: this compound-Eudragit® S100 nanoparticles have been produced using the double emulsion solvent evaporation method. jppres.comwordpress.comresearchgate.netunam.mx These nanoparticles exhibited particle sizes in the range of 99 to 141 nm. jppres.comwordpress.comresearchgate.net Encapsulation efficiency of approximately 76% has been reported for these formulations. jppres.comwordpress.comresearchgate.net In vitro release studies demonstrated an extended release profile for this compound from these nanoparticles. jppres.comwordpress.comresearchgate.net

PLGA Nanoparticles: Spray-dried this compound-incorporated PLGA nanoparticles have also been developed. semanticscholar.org These particles demonstrated a nanostructured and spherical shape. semanticscholar.org In vitro release studies using the dialysis bag method in a simulated gastrointestinal environment (pH 7.4) showed an extended release of this compound over approximately 8 days. semanticscholar.org Entrapment efficiency for these formulations ranged from approximately 59% to 78%. semanticscholar.org

These studies suggest that nanoparticle formulations hold promise for the sustained delivery of this compound, potentially allowing for lower doses and reduced dosing frequency, which could be beneficial for managing chronic inflammatory diseases. jppres.comsemanticscholar.org

Here is a summary of findings from nanomedicine research:

| Nanoparticle Type | Preparation Method | Particle Size Range (nm) | Encapsulation Efficiency (%) | In Vitro Release Profile |

| This compound-Eudragit® S100 | Double emulsion solvent evaporation | 99-141 | ~76 | Extended release |

| This compound-PLGA | Spray drying | Nanostructured, spherical | ~59-78 | Extended release (~8 days) |

Inhalable Dry Powders for Pulmonary Administration

The development of inhalable dry powders of this compound is being investigated for the treatment of pulmonary inflammation, particularly in conditions like cystic fibrosis. nih.govnih.govresearchgate.netmdpi.comresearchgate.net This approach aims to deliver the drug directly to the site of action in the lungs. nih.govresearchgate.net

Research in this area has involved producing respirable engineered particles of this compound. nih.govresearchgate.net Micronized drug powders containing leucine as a dispersibility enhancer have been prepared by co-spray drying. nih.govresearchgate.net Studies have characterized these microparticles in terms of process yield, particle size distribution, morphology, and drug content. nih.govresearchgate.net The ability of the drug to reach the deepest airways after aerosolization has been evaluated using techniques like the Andersen cascade impactor. nih.govresearchgate.net Investigations into the behavior of the drug in contact with lung fluid, using artificial cystic fibrosis mucus, have also been conducted to assess drug dissolution and permeation properties. nih.govresearchgate.net Cell proliferation studies using human airway epithelial cells from patients with cystic fibrosis have shown that the spray drying process with the addition of leucine can reduce the cytotoxic effect of raw ketoprofen lysine salt, suggesting potential for inflammation control in these patients. nih.govresearchgate.net

Nanospray drying has also been evaluated as a technique for manufacturing inhalable NSAID powders containing this compound. nih.gov Studies have explored the influence of process parameters on yield, particle properties, and aerodynamic properties of the powders. nih.gov

Prodrug and Codrug Strategies

Prodrug and codrug strategies are being explored to improve the properties of ketoprofen, including potentially enhancing its delivery and reducing gastrointestinal side effects. nih.govresearchgate.netresearchgate.net

Research on prodrugs has investigated conjugating ketoprofen to amino acids, such as L-lysine, to utilize specific transporters like the large neutral amino acid transporter 1 (LAT1) for improved drug delivery, including across the blood-brain barrier. tandfonline.comnih.govuef.fi Studies in rats have demonstrated that a ketoprofen-lysine prodrug can achieve uptake via LAT1 into the brain intracellular fluid. nih.govuef.fi This approach could potentially allow for targeted delivery and minimize peripheral exposure. uef.fi

Codrug strategies involve combining ketoprofen with another compound, such as an antioxidant, in a single molecule. researchgate.net This approach aims to retain the anti-inflammatory and analgesic activity of ketoprofen while potentially reducing its gastrointestinal toxicity. researchgate.net Studies on ketoprofen-antioxidant mutual codrugs have shown retention of pharmacological activity and a significant reduction in the ulcer index in experimental models. researchgate.net

Investigation of this compound in New Therapeutic Areas

Beyond its established uses for pain and inflammation, this compound is being investigated for potential applications in new therapeutic areas. researchgate.netumlub.pl

Ongoing research and clinical trials are exploring the use of this compound for various conditions, including acute pharyngitis and general pain management. clinicaltrials.eu One trial is studying this compound as a mouthwash for treating acute inflammation of the pharyngeal cavity. clinicaltrials.eu Another clinical trial is investigating a medication containing this compound and gabapentin for chronic low back pain, comparing it to this compound salt alone and placebo. clinicaltrials.eu

Reviews of research on ketoprofen have highlighted potential new uses, including for treating injured gastric mucosa, its anti-allergic potential, and its possible employment in treating nonalcoholic fatty liver disease, human lymphedema, and seizures. researchgate.netumlub.pl Antidepressant and anxiolytic effects of ketoprofen have also been noted in population-scale analyses. umlub.pl Prospects for the use of ketoprofen in oncology and transplantology are also being explored. researchgate.netumlub.pl

These investigations suggest a broader therapeutic potential for ketoprofen and its salt forms like this compound, although further studies are needed to confirm these potential new indications. researchgate.netumlub.pl

Role in Antiviral Activity and Immune Response Modulation

Research suggests that some NSAIDs, including ketoprofen, may possess in vitro antiviral activity, potentially contributing to their therapeutic effects in viral infections such as COVID-19 nih.govmdpi.com. This compound functions as a non-selective inhibitor of cyclo-oxygenase (COX) and lipoxygenase pathways nih.gov. The inhibition of COX enzymes by NSAIDs reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever nih.govclinicaltrials.euwebmd.com. Prostaglandins, particularly PGE2, have been implicated in increasing viral pathogenicity by contributing to hyperinflammation and influencing viral transcription, translation, and/or replication mdpi.com. NSAIDs can also downregulate the expression of prostaglandin E synthase mdpi.com.